molecular formula C14H11FO3S B3249794 Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- CAS No. 197438-91-8

Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]-

Cat. No. B3249794
CAS RN: 197438-91-8
M. Wt: 278.3 g/mol
InChI Key: HYUDUBGICRHDPP-UHFFFAOYSA-N
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Description

Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]-, also known as FMSP, is a chemical compound used in scientific research. It belongs to the class of ketones and is commonly used as a building block in the synthesis of various organic compounds. FMSP has shown potential in various research fields due to its unique chemical properties and mechanism of action.

Mechanism of Action

Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- acts as an electron-deficient ketone, which undergoes nucleophilic addition reactions with various nucleophiles. It can also undergo Michael addition reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds. Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- has also shown potential as a photochromic compound, undergoing reversible photoisomerization upon exposure to light.
Biochemical and Physiological Effects:
Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- has shown potential as a therapeutic agent in various disease models. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- in lab experiments is its ease of synthesis and availability. It can be synthesized on a large scale and is relatively inexpensive. However, Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- can be sensitive to air and moisture, and its reactivity can be affected by the presence of impurities.
List of

Future Directions

1. Synthesis of novel Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- derivatives with improved properties and biological activity.
2. Development of Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]--based fluorescent probes for the detection of specific biomolecules.
3. Investigation of the mechanism of action of Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- in various biological systems.
4. Evaluation of the potential of Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- as a therapeutic agent in various disease models.
5. Development of new synthetic methodologies using Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- as a building block.

Scientific Research Applications

Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- has been extensively studied in various research fields due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]- has also been used as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.

properties

IUPAC Name

(4-fluorophenyl)-(4-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c1-19(17,18)13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDUBGICRHDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (4-fluorophenyl)[4-(methylsulfonyl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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